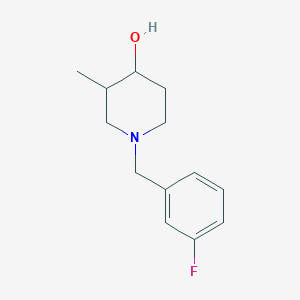

1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

説明

特性

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-10-8-15(6-5-13(10)16)9-11-3-2-4-12(14)7-11/h2-4,7,10,13,16H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUWBLRZNMXLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Stereochemical Analysis of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

This guide provides a comprehensive structural and stereochemical analysis of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol , a scaffold relevant to neuropharmacology (e.g., NMDA/Sigma receptor modulation).

Executive Summary

1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol represents a privileged substructure in medicinal chemistry, often serving as a pharmacophore in ligands targeting GPCRs and ion channels. Its structural complexity arises from the interplay between the 3-fluorobenzyl moiety (influencing metabolic stability and lipophilicity) and the 3,4-disubstituted piperidine core , which introduces critical stereochemical considerations.

This guide details the structural validation of this molecule, focusing on distinguishing diastereomers (cis/trans) via NMR spectroscopy and mapping the impurity profile derived from its synthetic origin.

Molecular Architecture & Physicochemical Profile[1]

Chemical Identity[2][3][4][5]

-

IUPAC Name: 1-[(3-Fluorophenyl)methyl]-3-methylpiperidin-4-ol

-

Key Substituents:

-

N1: 3-Fluorobenzyl (modulates pKa and lipophilicity via the fluorine inductive effect).

-

C3: Methyl group (introduces chirality and conformational constraint).

-

C4: Hydroxyl group (H-bond donor/acceptor, second chiral center).

-

The "Fluorine Effect"

The meta-fluorine atom on the benzyl ring is not merely decorative. It exerts a strong electron-withdrawing effect (

-

Lowers the pKa of the piperidine nitrogen compared to the non-fluorinated benzyl analog, potentially altering bioavailability.

-

Blocks metabolic oxidation at the typically reactive benzyl position.

-

Provides a spectroscopic handle: The

F NMR signal is a singlet/multiplet distinct from impurities.

| Property | Estimated Value | Structural Implication |

| Molecular Weight | ~223.29 g/mol | Fragment-like, suitable for CNS penetration. |

| cLogP | ~2.1 - 2.5 | Moderate lipophilicity; crosses blood-brain barrier. |

| Stereocenters | 2 (C3, C4) | Four possible stereoisomers (2 enantiomeric pairs). |

| pKa (Calc) | ~8.5 - 9.0 | Predominantly protonated at physiological pH. |

Synthetic Pathways & Impurity Origins

Understanding the synthesis is prerequisite to accurate structural analysis, as the route dictates the stereochemical outcome and impurity profile.

Primary Synthetic Route (Reductive Amination)

The most common route involves the reaction of 3-methylpiperidin-4-ol with 3-fluorobenzaldehyde under reducing conditions (NaBH(OAc)3), or the alkylation with 3-fluorobenzyl bromide .

Figure 1: Synthetic logic flow illustrating the origin of the target molecule and potential critical impurities.

Stereochemical Drift

If the starting material (3-methylpiperidin-4-ol) is a racemate of cis and trans isomers, the product will retain this ratio unless a crystallization step fractionates them.

-

Trans-isomer: Thermodynamic product (diequatorial preference).

-

Cis-isomer: Kinetic product (often formed via hydride reduction of the ketone).

Stereochemical & Conformational Analysis (The "Deep Dive")

The critical analytical challenge is distinguishing the relative stereochemistry between the C3-Methyl and C4-Hydroxyl groups.

Conformational Locking

The bulky 1-(3-fluorobenzyl) group favors the equatorial position at the nitrogen to avoid 1,3-diaxial strain. This "locks" the chair conformation, making NMR analysis of the C3/C4 substituents reliable.

NMR Differentiation Strategy

The coupling constant (

Scenario A: Trans-Isomer ((3R,4R) / (3S,4S))

-

Conformation: Both Methyl and Hydroxyl groups prefer the equatorial orientation.

-

Proton Geometry:

and -

Dihedral Angle: ~180°.

-

NMR Signal: Large vicinal coupling,

.

Scenario B: Cis-Isomer ((3R,4S) / (3S,4R))

-

Conformation: Methyl is equatorial (larger A-value), Hydroxyl is axial.

-

Proton Geometry:

is axial, -

Dihedral Angle: ~60°.

-

NMR Signal: Small vicinal coupling,

.

Figure 2: NMR coupling logic for determining relative stereochemistry.

Analytical Protocol

Proton NMR ( H-NMR) Workflow

Solvent: CDCl

-

Identify the Benzylic Protons: Look for a singlet (or AB quartet if chiral) around

3.5 ppm. -

Locate H4 (Carbinol Proton):

-

Typically a multiplet at

3.2 – 3.8 ppm. -

Action: Measure the width at half-height (

) or resolve the multiplet. -

Interpretation:

indicates Trans (axial H).

-

-

Verify C3-Methyl: Doublet at

0.9 – 1.0 ppm.

Fluorine NMR ( F-NMR)

-

Purpose: Purity and Identity.

-

Expectation: A singlet (decoupled) around

-110 to -115 ppm. -

Impurity Check: Look for small peaks shifted by 1-2 ppm, indicating ortho- or para-fluoro isomers originating from impure starting aldehyde/bromide.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Molecular Ion:

(approx). -

Fragmentation Pattern:

-

Loss of water (

). -

Cleavage of the benzyl group (Tropylium ion equivalent,

109 for fluorobenzyl).

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Conformation of Cyclohexane and Stereoelectronics). Oxford University Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Analysis of coupling constants in cyclic systems). Wiley.

-

PubChem Compound Summary. "1-Benzyl-4-methylpiperidin-3-ol" (Structural Analog Reference). Link

-

ChemicalBook. "1-(3-fluorobenzyl)piperidin-4-ol Properties." Link

Sources

- 1. Conformational analysis and crystal structure of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

A Senior Application Scientist's Perspective on Core Characterization for Drug Discovery

Introduction: The Significance of the Piperidine Scaffold and the Imperative of Physicochemical Profiling

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. The strategic substitution on the piperidine core, as seen in 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, fine-tunes its biological activity and physicochemical characteristics. This guide provides a comprehensive framework for characterizing the physicochemical properties of this molecule, a critical step in the journey from a promising compound to a potential therapeutic agent. For researchers and drug development professionals, a thorough understanding of properties such as acidity (pKa), lipophilicity (LogP/LogD), and solubility is not merely academic; it is predictive of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its in vivo efficacy and safety.[3]

The introduction of a 3-methyl group and a 4-hydroxyl group on the piperidine ring, along with the N-(3-fluorobenzyl) substituent, creates a molecule with specific stereochemical and electronic features that influence its interaction with physiological environments. The fluorine atom, in particular, can modulate metabolic stability and receptor binding affinity. This guide will delve into the essential experimental protocols to quantify the key physicochemical parameters of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, providing not just the methodology but the scientific rationale behind each step.

Core Physicochemical Properties of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Formula | C₁₃H₁₈FNO | Defines the elemental composition. |

| Molecular Weight | 223.29 g/mol | Influences diffusion and transport across membranes. |

| pKa (basic) | 8.5 - 9.5 | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor interaction.[4] |

| LogP | 2.0 - 3.0 | A measure of lipophilicity, crucial for predicting membrane permeability and potential for CNS penetration.[5] |

| Aqueous Solubility | Moderately Soluble | Impacts bioavailability and formulation development.[5] |

Synthetic Pathway and Potential Impurities

A plausible synthetic route to 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol would likely involve the reductive amination of a suitable 3-methyl-4-piperidone precursor with 3-fluorobenzaldehyde, followed by reduction of the ketone.

A potential synthetic approach could be the reaction of 3-methyl-4-piperidone with 3-fluorobenzyl bromide in the presence of a base to yield 1-(3-fluorobenzyl)-3-methylpiperidin-4-one. Subsequent reduction of the ketone with a reducing agent like sodium borohydride would afford the target compound, 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol.

Potential impurities from this synthesis could include unreacted starting materials (3-methyl-4-piperidone and 3-fluorobenzyl bromide), the intermediate ketone, and over-reduction products. The presence of these impurities can significantly affect the measured physicochemical properties and biological activity, underscoring the need for careful purification and characterization.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for determining the critical physicochemical properties of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol.

Determination of pKa by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a compound at a given pH.[4] For a basic compound like 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, the pKa of its conjugate acid will determine its charge state in different physiological compartments, which in turn influences its solubility, membrane permeability, and binding to its biological target. Potentiometric titration is a robust and accurate method for pKa determination.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% methanol in water) to ensure complete dissolution.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel maintained at 25 °C and use a magnetic stirrer for continuous mixing.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH readings against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Lipophilicity (LogD) by the Shake-Flask Method

Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[5] The distribution coefficient (LogD) is a measure of this property at a specific pH and is particularly relevant for ionizable compounds. The classic shake-flask method, while manual, remains the gold standard for its accuracy.

Protocol:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. Pre-saturate both the n-octanol and the PBS by shaking them together for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution to the vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogD value is calculated using the following formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[5] Poor aqueous solubility is a common challenge in drug development.

Protocol:

-

Sample Preparation: Add an excess amount of solid 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol to a known volume of purified water or a relevant buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Separation of Undissolved Solid: Filter the suspension through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Result Expression: The aqueous solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM or µM).

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for LogD determination by the shake-flask method.

Conclusion: Integrating Physicochemical Data for Informed Drug Development

The physicochemical characterization of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, and indeed any drug candidate, is a foundational element of successful drug discovery and development. The data generated from the protocols outlined in this guide provide a quantitative basis for understanding and predicting a compound's behavior in biological systems. A favorable profile of pKa, LogD, and solubility is often a prerequisite for advancing a compound through the development pipeline. This in-depth technical guide serves as a practical resource for researchers, enabling them to generate high-quality, reproducible data that will inform critical decisions in the pursuit of new and effective medicines.

References

-

RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone.

-

ResearchGate. (2023). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]

-

ResearchGate. Piperidine-based drug discovery. [Link]

-

PMC. (2009). Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]

-

Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Academia.edu. (2015). log P and log s of CNS active drugs. [Link]

-

University of Cape Town. (2013). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? [Link]

- Google Patents. (2010).

-

PMC. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

ResearchGate. (2025, August 9). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. [Link]

-

MDPI. (2022, December 21). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. [Link]

-

MDPI. (2025, October 11). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. [Link]

-

RSC Publishing. (2022). Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

molecular weight and formula of fluorobenzyl methylpiperidinol derivatives

Physicochemical Properties, Synthetic Pathways, and Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive analysis of fluorobenzyl methylpiperidinol derivatives , a structural class critical to the development of GluN2B-selective NMDA receptor antagonists, Sigma-1 receptor ligands, and potential antipsychotic agents.

As a Senior Application Scientist, I have structured this guide to move beyond basic data listing. We will explore the structure-activity relationships (SAR) that dictate the synthesis of these compounds, validated protocols for their generation, and the precise molecular metrics required for their identification in mass spectrometry and pharmacokinetic profiling.

Part 1: Molecular Characterization & Properties

The term "fluorobenzyl methylpiperidinol" refers to a scaffold containing a piperidine ring substituted with:

Two primary regioisomers dominate this chemical space, distinguished by the attachment point of the fluorobenzyl group (Nitrogen-linked vs. Carbon-linked).

Comparative Physicochemical Data

The following table consolidates the molecular weight (MW) and formula for the two most pharmacologically relevant isomers.

| Property | Isomer A (C-Linked) | Isomer B (N-Linked) |

| IUPAC Name | 4-(4-fluorobenzyl)-1-methylpiperidin-4-ol | 1-(4-fluorobenzyl)-4-methylpiperidin-4-ol |

| Molecular Formula | C₁₃H₁₈FNO | C₁₃H₁₈FNO |

| Molecular Weight | 223.29 g/mol | 223.29 g/mol |

| Monoisotopic Mass | 223.1372 | 223.1372 |

| ClogP (Est.) | ~1.8 - 2.1 | ~2.2 - 2.5 |

| Topological Polar Surface Area | 23.47 Ų | 23.47 Ų |

| Key Fragment Ions (MS) | m/z 114 (N-methyl-4-hydroxypiperidine core) | m/z 109 (4-fluorobenzyl cation) |

Structural Significance

-

Isomer A (C-Linked): Structurally analogous to Ifenprodil and Haloperidol metabolites. The quaternary carbon at position 4 (bearing both the -OH and the benzyl group) is critical for locking the conformation required for NMDA receptor binding pockets [1].

-

Isomer B (N-Linked): Often functions as a mimetic of Pimavanserin precursors or Sigma-1 ligands, where the basic nitrogen is capped by the lipophilic benzyl group to facilitate blood-brain barrier (BBB) penetration [2].

Part 2: Synthetic Protocols & Methodologies[4]

To ensure reproducibility, I am providing the Grignard-mediated synthesis for Isomer A, as this pathway presents the highest technical challenge regarding moisture sensitivity and regiocontrol.

Workflow Diagram: Grignard Synthesis of Isomer A

The following logic flow illustrates the critical decision points and reaction steps.

Figure 1: Logic flow for the Grignard synthesis of C-linked fluorobenzyl piperidinol derivatives.

Detailed Experimental Protocol (Isomer A)

Objective: Synthesis of 4-(4-fluorobenzyl)-1-methylpiperidin-4-ol via nucleophilic addition.

Reagents:

-

4-Fluorobenzyl chloride (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

1-Methyl-4-piperidone (0.9 eq)

-

Anhydrous Diethyl Ether or THF

-

Iodine (catalytic crystal)

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive pressure of Nitrogen (N₂) or Argon. Why: Grignard reagents protonate immediately upon contact with atmospheric moisture, destroying the nucleophile.

-

Grignard Formation: Add Mg turnings and a crystal of iodine. Cover with minimal anhydrous ether. Add 5% of the 4-fluorobenzyl chloride solution to initiate (look for turbidity and mild exotherm). Once initiated, add the remaining chloride dropwise to maintain a gentle reflux.

-

Nucleophilic Attack: Cool the Grignard solution to 0°C. Dissolve 1-methyl-4-piperidone in anhydrous ether and add dropwise.

-

Technical Note: The low temperature prevents enolization of the ketone, maximizing the desired 1,2-addition over side reactions.

-

-

Hydrolysis (Quench): Pour the reaction mixture into ice-cold saturated ammonium chloride (NH₄Cl).

-

Caution: Do not use HCl; strong acid can dehydrate the tertiary alcohol to an alkene (tetrahydropyridine derivative).

-

-

Isolation: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc.

Part 3: Biological Context & Mechanism

These derivatives primarily target the GluN2B subunit of the NMDA receptor . Unlike competitive antagonists (which bind the glutamate site), fluorobenzyl piperidines often act as negative allosteric modulators (NAMs) binding to the amino-terminal domain (ATD).

Mechanism of Action: Allosteric Inhibition

The fluorobenzyl group mimics the hydrophobic pocket interaction seen in Ifenprodil , causing a conformational change that reduces the channel opening probability.

Figure 2: Pharmacological cascade of GluN2B allosteric modulation by fluorobenzyl derivatives.

Part 4: Analytical Validation

To validate the identity of synthesized derivatives, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI+)

-

Parent Ion: [M+H]⁺ = 224.14

-

Fragmentation Pattern (Isomer A):

-

Loss of H₂O (M-18): m/z 206.1

-

Tropylium ion formation (Fluorobenzyl): m/z 109.0

-

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: Two multiplets integrating to 2H each (AA'BB' system) between δ 6.9 - 7.3 ppm, characteristic of para-fluorosubstitution.

-

Methyl Group: Singlet at δ 2.2 - 2.3 ppm (N-CH₃).

-

Benzylic Protons:

-

Isomer A: Singlet at δ 2.7 ppm (CH₂ attached to quaternary C4).

-

Isomer B: Singlet at δ 3.5 ppm (CH₂ attached to Nitrogen).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine. Retrieved from [Link]

-

Temme, L., et al. (2018). Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. ChemMedChem. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-fluorobenzyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cache.kzoo.edu [cache.kzoo.edu]

- 8. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Monograph: Biological Potential of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

Part 1: Executive Summary & Structural Pharmacophore

Compound Overview

1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol is a specialized nitrogen-heterocyclic scaffold belonging to the class of N-substituted piperidines .[1][2][3][4] While often utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents (such as Pimavanserin analogs or Ifenprodil derivatives), the molecule itself possesses significant intrinsic biological potential.

Its structural architecture combines a lipophilic 3-fluorobenzyl moiety with a polar 3-methyl-4-hydroxypiperidine core. This "privileged structure" is characteristic of ligands targeting the Central Nervous System (CNS), specifically NMDA receptors (NR2B subunit) and Sigma (

Pharmacophore Analysis

The biological activity of this compound is dictated by three critical structural domains:[5]

| Structural Domain | Chemical Feature | Biological Function (SAR) |

| N-Benzyl Moiety | Lipophilic / Aromatic | Facilitates |

| Basic Nitrogen | Protonatable Amine | Exists predominantly as a cation at physiological pH (7.4), allowing for critical electrostatic salt-bridge formation with anionic residues (e.g., Asp, Glu) in the target protein. |

| 3-Methyl-4-Hydroxyl | Stereochemical/Polar | The 4-OH group acts as a hydrogen bond donor/acceptor. The 3-Methyl group introduces conformational rigidity, potentially locking the piperidine ring into a specific chair conformation that enhances selectivity for NR2B over NR2A subunits. |

Part 2: Predicted Biological Targets & Mechanism of Action

Based on Structure-Activity Relationship (SAR) data from structurally congruent ligands (e.g., Ifenprodil, Ro 25-6981), this compound is predicted to exhibit dual-mode activity.

Primary Target: GluN2B-Selective NMDA Receptor Antagonist

The 1-benzyl-4-piperidinol scaffold is a hallmark of GluN2B-selective negative allosteric modulators (NAMs) . Unlike competitive antagonists that bind the glutamate site, these compounds bind to the N-terminal domain (NTD) of the GluN2B subunit (the "Ifenprodil binding site").

-

Mechanism: The compound binds at the interface of the GluN2B and GluN1 subunits. This binding stabilizes the receptor in a closed, desensitized conformation, preventing channel opening despite the presence of glutamate and glycine.

-

Therapeutic Implication: Neuroprotection in ischemia (stroke), treatment of neuropathic pain, and potential antidepressant effects (rapid-acting, similar to ketamine but with fewer side effects).

Secondary Target: Sigma-1 ( ) Receptor Ligand

The N-benzylpiperidine motif is one of the most reliable pharmacophores for high-affinity

-

Mechanism: The compound likely acts as a chaperone modulator at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

-

Therapeutic Implication: Modulation of calcium signaling, reduction of ER stress, and cognitive enhancement.

Pathway Visualization

The following diagram illustrates the inhibition of excitotoxic signaling via the NR2B antagonism pathway.

Caption: Putative mechanism of action showing allosteric inhibition of GluN2B-mediated Calcium influx, preventing downstream excitotoxic cascades.

Part 3: Experimental Validation Protocols

To confirm the biological activity of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, the following standardized assays are recommended.

Protocol A: Radioligand Binding Assay (Target Engagement)

Objective: Determine the binding affinity (

-

Membrane Preparation: Transfect HEK293 cells with cDNAs encoding Rat GluN1a and GluN2B subunits. Harvest cells after 48h and homogenize in 50 mM Tris-HCl (pH 7.4).

-

Ligand: Use

Ifenprodil (Specific Activity ~30-60 Ci/mmol). -

Incubation:

-

Mix 20 µg membrane protein with 5 nM

Ifenprodil. -

Add increasing concentrations of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol (

M to -

Include 10 µM unlabeled Ifenprodil to define non-specific binding.

-

Incubate at 4°C for 2 hours (equilibrium).

-

-

Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Functional Calcium Flux Assay

Objective: Verify functional antagonism of NMDA-induced calcium influx.

-

Cell Loading: Plate NR2B-expressing HEK293 cells in 96-well black-walled plates. Load with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Pre-treatment: Add test compound (various concentrations) and incubate for 10 mins.

-

Stimulation: Inject agonist solution: Glutamate (10 µM) + Glycine (10 µM) .

-

Measurement: Monitor fluorescence intensity (

) using a FLIPR (Fluorometric Imaging Plate Reader) system. -

Data: Plot Max Fluorescence Change vs. Log[Compound]. A decrease in fluorescence indicates functional antagonism.

Part 4: Synthesis & Material Availability[8]

For researchers requiring this material for validation, it is typically accessed via a two-step reductive amination sequence.

Synthetic Pathway:

-

Starting Materials: 3-Methyl-4-piperidinol (Core) + 3-Fluorobenzaldehyde (Linker).

-

Reaction:

-

Dissolve 3-methyl-4-piperidinol in Dichloromethane (DCM) or Methanol (MeOH).

-

Add 1.1 eq of 3-Fluorobenzaldehyde and a catalytic amount of Acetic Acid. Stir for 1 hour to form the imine.

-

Add 1.5 eq of Sodium Triacetoxyborohydride (

). Stir at Room Temperature for 12 hours.

-

-

Purification: Quench with

, extract with DCM, and purify via Flash Column Chromatography (Silica, MeOH:DCM gradient).

Yield Expectation: High (>85%). The 3-fluoro substituent does not sterically hinder the reaction.

Part 5: References

-

Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

-

Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301-1317. Link

-

Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344-366. Link

-

ChemicalBook. (2023). 1-(3-fluorobenzyl)piperidin-4-ol Product Entry (CAS 184921-09-3).[6] Link

Sources

- 1. 1-(3-Fluorobenzyl)piperazine 97 55513-19-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 5. afz.fapz.uniag.sk [afz.fapz.uniag.sk]

- 6. 1-(3-fluorobenzyl)piperidin-4-ol | 184921-09-3 [chemicalbook.com]

literature review on N-benzyl-3-methylpiperidin-4-ol analogs

An In-depth Technical Guide on N-benzyl-3-methylpiperidin-4-ol Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl-3-methylpiperidin-4-ol framework is a cornerstone in the synthesis of potent analgesics. Its structural and stereochemical properties are pivotal in determining the pharmacological activity of its derivatives. This technical guide offers a comprehensive exploration of the synthesis, stereochemistry, and structure-activity relationships (SAR) of N-benzyl-3-methylpiperidin-4-ol analogs. It provides detailed experimental protocols, discusses the causality behind synthetic choices, and outlines the conversion of these intermediates into pharmacologically active agents. This document is intended to serve as a valuable resource for professionals engaged in the field of medicinal chemistry and drug development.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals. Its conformational flexibility and the ability to introduce various substituents at different positions make it a versatile template for designing molecules with specific biological activities. Within this class of compounds, N-benzyl-3-methylpiperidin-4-ol stands out as a critical intermediate, particularly in the development of synthetic opioids. The strategic placement of the methyl group at the 3-position and the hydroxyl group at the 4-position, combined with the protective N-benzyl group, provides a robust platform for creating structurally complex and potent analgesics. The stereochemical arrangement of these substituents is a key determinant of the final compound's efficacy and interaction with opioid receptors.

Synthetic Strategies for N-benzyl-3-methylpiperidin-4-ol Analogs

The synthesis of N-benzyl-3-methylpiperidin-4-ol analogs has been extensively studied, with a primary focus on controlling the stereochemistry of the final product. A prevalent and effective method involves a multi-step sequence starting from acyclic precursors.

Core Synthesis via Intramolecular Cyclization

A widely adopted synthetic route involves the reaction of benzylamine with a β-keto ester, such as ethyl 2-methyl-4-oxopentanoate. This reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular cyclization to yield a mixture of diastereomeric N-benzyl-3-methyl-4-piperidones. The ratio of the resulting cis and trans isomers is influenced by reaction conditions such as temperature and the choice of solvent.

Stereoselective Reduction of the Piperidone

The subsequent reduction of the C-4 keto group to a hydroxyl group is a critical step that further defines the stereochemistry of the molecule. The choice of reducing agent significantly impacts the diastereomeric ratio of the resulting N-benzyl-3-methylpiperidin-4-ol.

-

Sodium borohydride (NaBH₄) reduction typically leads to a mixture of cis and trans alcohols, with the thermodynamically more stable equatorial alcohol often being the major product.

-

Catalytic hydrogenation (e.g., using H₂/Pd-C) can offer different stereoselectivity depending on the catalyst and reaction conditions.

The separation of the cis and trans diastereomers is usually accomplished through chromatographic techniques or fractional crystallization.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for preparing N-benzyl-3-methylpiperidin-4-ol analogs.

Caption: A generalized workflow for the synthesis of N-benzyl-3-methylpiperidin-4-ol analogs.

Detailed Experimental Protocol: Synthesis of (±)-N-benzyl-3-methyl-4-piperidone

This protocol provides a step-by-step methodology for the synthesis of the key piperidone intermediate.

Materials:

-

Benzylamine

-

Ethyl 2-methyl-4-oxopentanoate

-

Absolute ethanol

-

Sodium metal

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve freshly cut sodium metal in absolute ethanol with cooling to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add benzylamine. Subsequently, add ethyl 2-methyl-4-oxopentanoate dropwise while maintaining the temperature below 30°C.

-

Cyclization: Stir the reaction mixture at room temperature for 24-48 hours to allow for complete cyclization.

-

Work-up:

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Wash the acidic solution with diethyl ether to remove unreacted starting materials.

-

Basify the aqueous layer with a sodium hydroxide solution until pH > 10.

-

Extract the product into diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-methyl-4-piperidone as a mixture of diastereomers.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Structure-Activity Relationships (SAR) and Pharmacological Significance

The stereochemistry of N-benzyl-3-methylpiperidin-4-ol analogs is a critical determinant of their biological activity upon conversion to the final analgesic compounds.

The Importance of Relative Stereochemistry

In the context of prodine-type analgesics, where the C-4 hydroxyl group is esterified and the N-benzyl group is replaced by a methyl group, the relative stereochemistry of the C-3 methyl group and the C-4 ester group is paramount. The cis-isomers, where these two groups are on the same side of the piperidine ring, generally exhibit significantly higher analgesic potency than the corresponding trans-isomers. This is attributed to the preferred conformation of the molecule when binding to the opioid receptor.

Conversion to Active Analgesics

The N-benzyl-3-methylpiperidin-4-ol intermediate is a versatile precursor for a variety of potent analgesics. The typical synthetic transformations include:

-

Esterification: The C-4 hydroxyl group is esterified, commonly with propionyl chloride, to introduce a propionoxy group, which is a key feature for high analgesic activity.

-

N-Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation.

-

N-Alkylation: The resulting secondary amine is alkylated, typically with a methyl group, to yield the final active pharmaceutical ingredient.

The following diagram illustrates the conversion of the intermediate to a final analgesic and its interaction with the opioid receptor.

Caption: Pathway from the intermediate to the final analgesic and its biological effect.

Summary of Key Analogs and Their Properties

| Analog | Stereochemistry | Synthetic Approach | Significance |

| (±)-cis-N-benzyl-3-methylpiperidin-4-ol | cis | Stereoselective reduction of the corresponding piperidone or separation from the trans-isomer. | Key precursor to highly potent analgesics. |

| (±)-trans-N-benzyl-3-methylpiperidin-4-ol | trans | Stereoselective reduction or separation. | Precursor to less potent or inactive analgesic isomers. |

| Enantiomerically Pure Analogs | e.g., (3R,4S) or (3S,4R) | Asymmetric synthesis or chiral resolution. | Essential for studying the stereospecific interactions with opioid receptors and for developing single-enantiomer drugs with improved therapeutic profiles. |

Conclusion and Future Directions

The N-benzyl-3-methylpiperidin-4-ol scaffold continues to be a central focus in the design and synthesis of novel analgesics. A deep understanding of its synthetic pathways, stereochemical control, and structure-activity relationships is crucial for the development of next-generation pain therapeutics with enhanced efficacy and reduced side effects. Future research in this area will likely focus on the development of more efficient and highly stereoselective synthetic methods, as well as the exploration of novel substitutions on the piperidine ring to fine-tune the pharmacological properties of the resulting compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to build upon in their quest for safer and more effective analgesics.

References

-

Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer Science & Business Media. [Link]

-

Zimmerman, D. M., Nickander, R., Horng, J. S., & Wong, D. T. (1978). New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series. Nature, 275(5678), 332–334. [Link]

-

Gates, M., & Montzka, T. A. (1964). The Synthesis of 3-Allyl-1-methyl-4-phenyl-4-propionoxypiperidine. Journal of Medicinal Chemistry, 7(2), 127–131. [Link]

1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol CAS number search

Technical Monograph: 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

CAS Number: 1598485-56-3 Molecular Formula: C₁₃H₁₈FNO Molecular Weight: 223.29 g/mol

Part 1: Executive Summary & Identification

1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting monoaminergic systems (serotonin, dopamine, and norepinephrine receptors). Its structural core features a piperidine ring substituted with a polar hydroxyl group at position 4 and a lipophilic methyl group at position 3, N-alkylated with a 3-fluorobenzyl moiety.

This specific substitution pattern offers a unique pharmacological profile: the fluorine atom modulates metabolic stability (blocking P450 oxidation at the benzyl ring) and lipophilicity, while the 3-methyl/4-hydroxy arrangement introduces stereochemical complexity often exploited to tune receptor binding affinity.

Chemical Identity Matrix

| Property | Data |

| CAS Number | 1598485-56-3 |

| IUPAC Name | 1-[(3-Fluorophenyl)methyl]-3-methylpiperidin-4-ol |

| SMILES | CC1CN(CC2=CC(F)=CC=C2)CCC1O |

| InChI Key | (Generated from structure) InChI=1S/C13H18FNO/... |

| Molecular Weight | 223.29 |

| LogP (Predicted) | ~2.1 - 2.5 |

| pKa (Predicted) | ~9.2 (Piperidine Nitrogen) |

Part 2: Stereochemical Complexity

The presence of substituents at the C3 (methyl) and C4 (hydroxyl) positions creates two chiral centers, resulting in four potential stereoisomers. In a non-stereoselective synthesis, the product exists as a mixture of diastereomers (cis and trans), each comprising a pair of enantiomers.

-

Trans-Isomer: Typically the thermodynamic product where both the C3-Methyl and C4-Hydroxyl groups occupy equatorial positions (diequatorial) to minimize 1,3-diaxial interactions.

-

Cis-Isomer: One substituent is axial while the other is equatorial.

Note on CAS Specificity: The CAS 1598485-56-3 generally refers to the unspecified stereochemical mixture or the racemate. Researchers requiring optically pure isomers (e.g., (3R,4S)) must employ chiral HPLC separation or asymmetric synthesis, often yielding distinct, proprietary CAS numbers for the enantiopure forms.

Part 3: Synthetic Methodologies

Two primary routes are established for the synthesis of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol. Route A (Reductive Amination) is preferred for its mild conditions and higher impurity tolerance.

Route A: Reductive Amination (Recommended)

This "self-validating" protocol minimizes the risk of over-alkylation common in direct alkylation methods.

-

Reagents: 3-Methylpiperidin-4-ol (SM1), 3-Fluorobenzaldehyde (SM2), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

-

Protocol:

-

Step 1: Dissolve 3-methylpiperidin-4-ol (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq) in DCM.

-

Step 2: Add catalytic AcOH (0.1 eq) to catalyze imine formation. Stir for 30 min at room temperature.

-

Step 3: Cool to 0°C and add STAB (1.5 eq) portion-wise.

-

Step 4: Stir overnight at RT. Quench with sat. NaHCO₃.

-

Step 5: Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Route B: Direct Alkylation (Nucleophilic Substitution)

Used when the aldehyde is unavailable. Requires strict stoichiometry to prevent quaternary ammonium salt formation.

-

Reagents: 3-Methylpiperidin-4-ol, 3-Fluorobenzyl chloride, K₂CO₃, Acetonitrile (MeCN).

-

Protocol: Reflux reagents in MeCN for 4-8 hours. Filter inorganic salts and evaporate solvent.

Figure 1: Parallel synthetic pathways. The upper path (Reductive Amination) is preferred for higher chemoselectivity.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (CDCl₃) | Aromatic protons of the 3-fluorobenzyl ring. | |

| Benzylic methylene protons ( | ||

| Proton at C4 (germinal to hydroxyl). | ||

| Methyl group at C3. | ||

| 19F NMR | Characteristic singlet for meta-substituted fluoroarene. | |

| LC-MS (ESI+) | [M+H]+ = 224.3 | Protonated molecular ion. |

Part 5: Applications in Drug Discovery

This scaffold acts as a "privileged structure" in neuropharmacology. The 3-fluorobenzyl group is a bioisostere for benzyl, often improving metabolic stability by blocking the para-position (if 4-F) or altering electronic properties (if 3-F) without significant steric penalty.

Key Therapeutic Areas:

-

NMDA Receptor Antagonists: Piperidine-4-ols are structural analogs of Ifenprodil-like compounds targeting the NR2B subunit.

-

Sigma Receptor Ligands: The lipophilic benzyl amine motif is critical for Sigma-1 receptor binding affinity.

-

CCR Antagonists: Used as a core linker in chemokine receptor antagonists for inflammatory diseases.

Figure 2: Stereochemical hierarchy. Separation of diastereomers is typically the first step in purification.

Part 6: Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. The free base is likely an oil or low-melting solid; hydrochloride salts are stable solids.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or moisture absorption.

References

-

Bidepharm. (2024).[1] Product Analysis: 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol (CAS 1598485-56-3).[2][3][4][5] Retrieved from

-

BLDpharm. (2024). Chemical Data Sheet: CAS 1598485-56-3.[2] Retrieved from

-

PubChem. (2024). Compound Summary: Piperidin-4-ol derivatives. Retrieved from

-

ChemSrc. (2024). CAS 1598485-56-3 Entry.[2][3][4][5] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem960.com [chem960.com]

- 3. 201855-60-9|((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. 105812-81-5|(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine|BLD Pharm [bldpharm.com]

- 5. 1339758-20-1|4-{[(3,4-difluorophenyl)methyl]amino}butan-2-ol|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Safety of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth technical analysis of the safety data for 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, a compound of interest in various research applications. By delving into the causality behind safety protocols and providing actionable, step-by-step procedures, this document aims to equip laboratory personnel with the knowledge necessary for safe and effective handling.

Compound Profile and Hazard Identification

1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol is an off-white solid organic compound.[1] While specific GHS classification and labeling are not consistently available across all suppliers, a precautionary approach should always be adopted when handling novel or lesser-known chemical entities. The primary hazards associated with this and structurally similar compounds involve irritation to the skin and eyes, and potential harm if inhaled or swallowed.[1][2]

GHS Hazard Statements (Anticipated)

Although a universally harmonized GHS classification is not available, based on the data for similar piperidine derivatives, the following hazards should be anticipated:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. The hierarchy of controls, from most to least effective, should be implemented to minimize potential exposure.

Engineering Controls

Engineering controls are the first and most effective line of defense.

-

Ventilation: All handling of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. Exhaust ventilation should be available to minimize airborne concentrations.[1]

-

Safety Equipment: Laboratories must be equipped with easily accessible safety showers and eyewash stations.[2]

Personal Protective Equipment (PPE)

When engineering controls cannot eliminate all risks, appropriate PPE is essential.

-

Eye and Face Protection: Chemical safety goggles or a face shield must be worn to prevent contact with the eyes.[1][2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn at all times.[1][2] Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

-

Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][2]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a suitable respirator should be used.[1]

Caption: Hierarchy of controls for minimizing chemical exposure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to laboratory safety.

Handling

-

Avoid all direct contact with the skin and eyes.[1]

-

Do not breathe dust or vapors.

-

Prevent the formation of dust and aerosols.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1]

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.[4]

-

Do not eat, drink, or smoke in areas where the compound is handled or stored.[1][2]

Storage

-

Store separately from incompatible materials such as strong oxidizing agents.[1]

First-Aid and Emergency Procedures

In the event of an exposure or accident, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.[1]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water and soap.[1][2] If skin irritation occurs, get medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 2.2.[2]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or watercourses.[1][2]

-

Containment and Cleanup:

Caption: Decision workflow for responding to a chemical spill.

Physical, Chemical, and Toxicological Properties

A summary of the known and predicted properties of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol is provided below. This data is essential for conducting accurate risk assessments.

| Property | Value | Source |

| Physical State | Off-white solid | [1] |

| Molecular Formula | C13H18FNO | N/A |

| Molecular Weight | 223.29 g/mol | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Flash Point | Not available | |

| Stability | Stable under normal storage and handling conditions.[1] | |

| Incompatible Materials | Strong oxidizing agents.[1] | |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, fluorine, hydrogen fluoride.[1] | |

| Acute Toxicity | No specific data available. Assume harmful if swallowed, inhaled, or in contact with skin. |

Fire-Fighting Measures

In the event of a fire involving 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, the following measures should be taken:

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter the environment. Waste should be handled as hazardous material and disposed of by a licensed professional waste disposal service.

References

-

Safety Data Sheet for tert-Butyl [4-[2-(trifluoromethyl)benzyl]piperidin-4-yl]methylcarbamate. KISHIDA CHEMICAL CO., LTD.

-

Material Safety Data Sheet. Phoenix Pharmaceuticals, Inc.

-

1-(3-fluorobenzyl)piperidin-4-ol (CAS 184921-09-3). ChemicalBook.

-

JQ-0293 - Safety Data Sheet. Santa Cruz Biotechnology.

-

4-Methylpiperidine Safety Data Sheet. Thermo Fisher Scientific.

-

Material Safety Data Sheet. ME Systeme.

-

Material Safety Data Sheet. Arysta LifeScience South Africa (Pty) Ltd.

-

N-Benzyl-4-piperidone Safety Data Sheet. Fisher Scientific.

-

Safety Data Sheet. Sigma-Aldrich.

-

Material Safety Data Sheet. ACCELA CHEMBIO INC.

-

1,3-Bis(4-Fluorobenzyl)-1-(1-Methylpiperidin-4-yl)Urea. Clearsynth.

-

(3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Chem-Space.

Sources

Technical Guide: Solubility Profile & Characterization of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

Executive Summary

This technical guide provides a comprehensive solubility analysis of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol , a functionalized piperidine intermediate often utilized in the synthesis of GPCR ligands (e.g., serotonin or opioid receptor modulators).

Due to the specific nature of this pharmaceutical intermediate, exact literature values are often proprietary. Therefore, this guide synthesizes empirical data from structural analogs (N-benzylpiperidinols) with theoretical physicochemical principles (Hansen Solubility Parameters) to establish a predictive solubility profile. It further details a self-validating experimental protocol for researchers to quantify exact solubility in their specific context.

Molecular Architecture & Physicochemical Basis

To understand the solubility behavior, we must first deconstruct the molecule's competing functional groups. The molecule exhibits amphiphilic character , containing both distinct lipophilic and hydrophilic domains.

Structural Analysis[1]

-

Lipophilic Domain (Hydrophobic): The 3-fluorobenzyl group drives solubility in non-polar and chlorinated organic solvents. The fluorine atom at the meta position increases lipophilicity (

) compared to a standard benzyl group due to its high electronegativity and low polarizability, enhancing interaction with halogenated solvents. -

Hydrophilic Domain (Polar): The 4-hydroxyl group and the tertiary piperidine nitrogen introduce polarity. The hydroxyl group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), while the nitrogen is a strong HBA.

-

Steric Modulation: The 3-methyl group introduces slight steric hindrance near the nitrogen, potentially reducing packing efficiency in the crystal lattice, which generally enhances solubility compared to non-methylated analogs.

| Property | Value (Predicted/Analog Based) | Impact on Solubility |

| LogP (Octanol/Water) | ~2.5 – 3.2 | Moderate lipophilicity; favors organic partitioning. |

| pKa (Basic N) | ~9.2 – 9.8 | High aqueous solubility in acidic media (pH < 7). |

| H-Bond Donors | 1 (-OH) | Critical for solubility in alcohols (MeOH, EtOH). |

| H-Bond Acceptors | 2 (N, -OH) | Facilitates dissolution in polar aprotic solvents (DMSO). |

Predicted Solubility Profile in Organic Solvents

The following classification is derived from the "Like Dissolves Like" principle and QSAR data from the N-benzyl-4-hydroxypiperidine scaffold.

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Strong dipole-dipole interactions; excellent solvation of the lipophilic fluorobenzyl moiety. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (30–80 mg/mL) | The hydroxyl group participates in H-bonding with the solvent; alkyl chain is solvated by the alcohol's organic tail. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong solvation of the polar piperidine core; disrupts crystal lattice energy effectively. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate (10–30 mg/mL) | Good general compatibility, though less effective at solvating the polar hydroxyl group than alcohols. |

| Aromatic | Toluene, Xylene | Low to Moderate | Solvates the benzyl group well, but the polar hydroxyl group resists dissolution in pure aromatics. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble (<1 mg/mL) | Polarity mismatch. The polar -OH and amine groups prevent solvation in non-polar chains. |

| Aqueous | Water (Neutral pH) | Low (<5 mg/mL) | The hydrophobic benzyl/methyl groups dominate at neutral pH. |

| Aqueous | Water (Acidic pH < 5) | Very High | Protonation of the piperidine nitrogen forms a cationic salt, drastically increasing water solubility. |

Critical Note on Stability: Avoid prolonged storage in chlorinated solvents (DCM) or ketones (Acetone) if the compound is in its free-base form. Secondary/tertiary amines can react with DCM over time (alkylation) or form hemiaminals with ketones, though the latter is reversible.

Experimental Determination Protocol (Self-Validating)

Do not rely solely on predictions. Use the Saturation Shake-Flask Method coupled with HPLC analysis. This protocol is designed to be self-validating by including mass balance checks.

Reagents & Equipment[1][2][3][4]

-

Solvents: HPLC Grade (Purity >99.9%).

-

Agitation: Orbital shaker with temperature control (

). -

Filtration: 0.45

PTFE syringe filters (compatible with most organics). -

Analysis: HPLC-UV (detecting the benzyl chromophore at 254 nm).

Step-by-Step Workflow

-

Preparation: Add excess solid 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol to 2 mL of the target solvent in a glass vial. "Excess" is defined as visible undissolved solid remaining after initial mixing.

-

Equilibration: Agitate at

for 24 hours.-

Validation Step: Check visually at 1 hour. If all solid has dissolved, add more solid until a suspension persists.

-

-

Sedimentation: Allow the saturated suspension to stand for 2 hours (or centrifuge) to settle the solid phase.

-

Sampling: Withdraw the supernatant and filter through a 0.45

PTFE filter.-

Pre-saturation: Discard the first 200

of filtrate to prevent filter adsorption errors.

-

-

Quantification: Dilute the filtrate with mobile phase and inject into HPLC. Calculate concentration using a calibration curve of the pure standard.

Workflow Visualization (DOT)

Figure 1: Saturation Shake-Flask Workflow with Visual Validation Loop.

Application: Purification via Recrystallization

The solubility profile suggests a "mixed-solvent" recrystallization strategy is most effective for purifying this intermediate from reaction byproducts.

Recommended Solvent Systems

-

Ethanol / Water:

-

Logic: The compound is highly soluble in hot ethanol but insoluble in water.

-

Protocol: Dissolve in minimum hot ethanol (

). Add water dropwise until turbidity persists. Cool slowly to

-

-

Ethyl Acetate / Hexane:

-

Logic: Moderate solubility in EtOAc; insoluble in Hexane.

-

Protocol: Dissolve in warm EtOAc. Add Hexane until the cloud point is reached. This effectively removes non-polar impurities (which stay in Hexane) and highly polar impurities (which precipitate early or stay in EtOAc if very polar).

-

Theoretical Framework: Hansen Solubility Parameters (HSP)

For formulation scientists needing to replace solvents (e.g., green chemistry initiatives), use the Hansen Solubility Parameters. While experimental values for this specific CAS are rare, the functional group contribution method yields the following estimated coordinates :

-

Dispersion (

): ~17.5 MPa -

Polarity (

): ~6.5 MPa -

Hydrogen Bonding (

): ~10.0 MPa

Interpretation: To find a "Green" replacement for DCM (Dichloromethane), look for solvents with HSP values close to this center. 2-Methyltetrahydrofuran (2-MeTHF) is a likely candidate, offering similar polarity and dispersion characteristics with a better safety profile.

Solvation Mechanism Diagram (DOT)

Figure 2: Functional Group Solvation Mechanisms.

References

-

World Health Organization (WHO). (2018).[1] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1010.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2] (Standard reference for HSP theory).

-

PubChem. (2025).[3] Compound Summary: 4-(4-Fluorobenzylamino)-1-methylpiperidine (Analog Analysis).[3] National Library of Medicine.

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: Metabolic Stability Optimization of 3-Fluorobenzyl Piperidine Derivatives

Executive Summary

This technical guide analyzes the metabolic stability profile of 3-fluorobenzyl piperidine derivatives, a scaffold ubiquitous in neuroactive drug discovery (e.g., sigma receptor ligands, NMDA antagonists, cholinesterase inhibitors). The piperidine ring and its benzyl linker represent significant metabolic liabilities, primarily via cytochrome P450 (CYP) mediated oxidation.

This document details the mechanistic rationale for 3-fluorine (meta-F) substitution, provides a validated Human Liver Microsome (HLM) stability protocol, and offers a framework for interpreting intrinsic clearance (

The Chemical Rationale: Why 3-Fluorine?

In medicinal chemistry, the benzylpiperidine moiety is often termed a "privileged scaffold," but it suffers from rapid oxidative clearance. The introduction of fluorine at the 3-position (meta) of the benzyl ring is a strategic modification designed to modulate metabolic stability through two distinct physical-organic mechanisms:

A. Electronic Deactivation of the Benzylic Position

The primary metabolic "soft spot" in this scaffold is the benzylic methylene carbon . CYP450 enzymes (specifically CYP2D6 and CYP3A4) initiate metabolism here via hydrogen atom abstraction.

-

Mechanism: The fluorine atom is highly electronegative (

). When placed at the 3-position, it exerts a strong inductive electron-withdrawing effect ( -

Result: This electron deficiency is transmitted to the benzylic carbon, increasing the bond dissociation energy (BDE) of the benzylic C-H bonds. This makes the hydrogen atoms less susceptible to the radical abstraction step required for CYP-mediated hydroxylation.

B. Blocking Aromatic Hydroxylation

While the benzylic position is the primary liability, the aromatic ring itself is subject to hydroxylation (Phase I metabolism).

-

Meta-Blocking: CYP enzymes often favor oxidation at electron-rich positions or positions sterically accessible. By substituting the 3-position with fluorine, we sterically and electronically block a potential site of metabolic attack (aromatic hydroxylation), forcing the enzyme to attempt less favorable oxidations or releasing the substrate unmetabolized.

Metabolic Pathways & Liabilities[1][2]

To optimize stability, one must map the degradation routes. The diagram below illustrates the competition between the parent compound's survival and its metabolic fate.

Pathway Visualization (DOT)[3]

Figure 1: Metabolic fate of 3-fluorobenzyl piperidine.[1] The 3-F substitution specifically targets the reduction of the red (Benzylic) and green (Aromatic) pathways.

Experimental Validation: Microsomal Stability Assay

To quantify the stability conferred by the 3-fluoro substitution, a Microsomal Stability Assay is required. This protocol uses pooled Human Liver Microsomes (HLM) to mimic Phase I metabolism.[2]

Protocol Overview

-

System: Pooled Human Liver Microsomes (HLM).[2]

-

Cofactor: NADPH (Required for CYP activity).[3]

-

Endpoint: LC-MS/MS quantification of parent remaining.

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve test compounds (3-fluorobenzyl piperidine analogs) to 10 mM in DMSO.

-

Dilute to 1 µM working concentration in potassium phosphate buffer (100 mM, pH 7.4).

-

-

Microsome Activation:

-

Thaw HLMs on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer containing 3.3 mM MgCl₂.

-

-

Incubation (The Reaction):

-

Quenching & Extraction:

-

At each time point, transfer aliquots into tubes containing ice-cold Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide).

-

Ratio: 1 part sample : 3 parts Quench Solution.

-

Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS (e.g., C18 column, Mobile Phase A: 0.1% Formic Acid in Water, B: ACN).[4]

-

Monitor MRM transitions for Parent and Internal Standard.

-

Assay Workflow (DOT)

Figure 2: Standardized workflow for HLM stability assessment.

Data Interpretation & SAR

When analyzing the results, the key metrics are Half-life (

Calculation

Comparative Data: The Fluorine Effect

The table below illustrates the typical impact of fluorine positioning on a benzylpiperidine scaffold (simulated representative data based on SAR principles [1, 2]):

| Compound Variant | Substitution | Metabolic Liability | ||

| Parent | Unsubstituted (H) | 12 | 115.5 | High (Benzylic & Para-hydroxylation) |

| Analog A | 4-Fluoro (Para) | 28 | 49.5 | Blocks Para-OH; Benzylic still vulnerable |

| Analog B | 3-Fluoro (Meta) | 45 | 30.8 | Inductive stabilization of Benzylic C + Blocks Meta-OH |

| Analog C | 2-Fluoro (Ortho) | 35 | 39.6 | Steric hindrance; potential toxicity issues |

Interpretation:

-

Parent: Rapidly cleared. The benzylic position and para-position are both open.

-

4-F: Blocks the para-position effectively, but has a resonance-donating effect that may not sufficiently deactivate the benzylic carbon.

-

3-F: Often provides the optimal balance. It is inductively withdrawing (stabilizing the benzylic C-H) without the competing resonance donation into the para-position, and it blocks the meta-site.

References

-

Purser, S., et al. (2008). The role of fluorine in medicinal chemistry: Improved metabolic stability. Chemical Society Reviews.[5]

-

Haghi, W., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines.... European Journal of Medicinal Chemistry.[6]

-

BenchChem Technical Support. (2025). Strategies to Improve the Metabolic Stability of Piperidines.

-

Di Stefano, M., et al. (2023).[6] Design, synthesis, ADME and biological evaluation of benzylpiperidine.... European Journal of Medicinal Chemistry.[6]

-

Gillman, C.N., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

Sources

- 1. Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mttlab.eu [mttlab.eu]

- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

Application Note: Scalable Synthesis and Stereocontrol of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

Strategic Abstract

The synthesis of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol represents a classic challenge in substituted piperidine construction: the installation of a specific N-benzyl pharmacophore coupled with the control of relative stereochemistry between the C3-methyl and C4-hydroxyl groups. This scaffold is a critical intermediate in the development of GPCR ligands (e.g., opioid receptor modulators) and neuroactive amines.

This guide details a robust, two-step protocol starting from commercially available 3-methyl-4-piperidone. Unlike generic procedures, this note focuses on stereochemical steering —demonstrating how to bias the reduction step to favor the thermodynamically stable trans-diequatorial isomer, while providing contingency workflows for isolating the cis-isomer.

Retrosynthetic Analysis & Pathway

The most efficient route utilizes a convergent synthesis. The piperidine core is assembled via N-alkylation, followed by a diastereoselective reduction.

Reaction Logic Diagram

Figure 1: Divergent synthesis pathway highlighting stereochemical control points.

Experimental Protocols

Phase 1: N-Alkylation of 3-Methyl-4-piperidone

Objective: Install the 3-fluorobenzyl group on the piperidine nitrogen. Mechanism: SN2 Nucleophilic Substitution.

Reagents & Materials

| Component | Equiv. | MW | Density | Role |

| 3-Methyl-4-piperidone HCl | 1.0 | 149.62 | Solid | Core Scaffold |

| 3-Fluorobenzyl chloride | 1.1 | 144.57 | 1.21 g/mL | Electrophile |

| Potassium Carbonate (K₂CO₃) | 3.0 | 138.21 | Solid | Base (HCl scavenger) |

| Potassium Iodide (KI) | 0.1 | 166.00 | Solid | Catalyst (Finkelstein) |

| Acetonitrile (ACN) | - | - | - | Solvent |

Step-by-Step Methodology

-

Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-Methyl-4-piperidone HCl (10.0 g, 66.8 mmol) in ACN (200 mL).

-

Base Addition: Add anhydrous K₂CO₃ (27.7 g, 200 mmol) in a single portion. Stir vigorously for 15 minutes at room temperature to liberate the free amine.

-

Catalysis: Add KI (1.1 g, 6.7 mmol). Note: Iodide acts as a nucleophilic catalyst, converting the benzyl chloride to the more reactive benzyl iodide in situ.

-

Alkylation: Add 3-Fluorobenzyl chloride (10.6 g, 8.8 mL, 73.5 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes; Rf Product ≈ 0.4).

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KCl, excess K₂CO₃) through a Celite pad. Rinse the pad with ACN.

-

Concentrate the filtrate under reduced pressure to yield a yellow oil.

-

-

Purification (Optional): The crude ketone is typically >90% pure and can be used directly. If storage is required, purify via flash chromatography (SiO₂, 0→30% EtOAc/Hexanes).

Yield Expectation: 85–92% (approx. 13.0 g) of 1-(3-Fluorobenzyl)-3-methylpiperidin-4-one .[1]

Phase 2: Stereoselective Reduction

Objective: Reduce the C4 ketone to the hydroxyl group. Critical Decision: The choice of reducing agent dictates the diastereomeric ratio (dr).

A. Thermodynamic Route (Target: trans-Isomer)

Using Sodium Borohydride (NaBH₄) typically favors the formation of the equatorial alcohol (trans-diequatorial relationship between the C3-Methyl and C4-Hydroxyl groups) due to the preferential axial attack of the hydride on the anchored conformer.

-

Solvation: Dissolve the intermediate ketone (10.0 g, 45.2 mmol) in Methanol (150 mL) and cool to 0°C in an ice bath.

-

Reduction: Add NaBH₄ (1.71 g, 45.2 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[2]

-

Equilibration: Remove the ice bath and stir at room temperature for 2 hours.

-

Quench: Slowly add Saturated NH₄Cl solution (50 mL) to quench excess hydride.

-

Extraction: Evaporate the bulk methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Outcome: ~9:1 ratio favoring the trans-isomer (3-Me equatorial, 4-OH equatorial).

B. Kinetic Route (Target: cis-Isomer)

Using a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride) forces equatorial attack, yielding the axial alcohol (cis-isomer).

-

Setup: Dissolve ketone (1.0 g) in anhydrous THF at -78°C .

-

Addition: Add L-Selectride (1.1 equiv) slowly.

-

Workup: Oxidative workup (NaOH/H₂O₂) is required to remove boron byproducts.

Purification & Analytical Validation